molecular formula C7H8ClNO5S2 B1420123 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride CAS No. 98280-42-3

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride

Cat. No.: B1420123
CAS No.: 98280-42-3
M. Wt: 285.7 g/mol
InChI Key: WGIZWIJTQFZQTG-UHFFFAOYSA-N
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Description

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO5S2 and a molecular weight of 285.73 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-methoxybenzenesulfonyl chloride with sulfamic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Biological Activity

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, also known by its CAS number 98280-42-3, is a sulfonamide derivative with potential biological activity. This compound has garnered interest for its possible applications in pharmacology, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, a sulfonamide moiety, and a sulfonyl chloride functional group. This configuration contributes to its reactivity and potential biological interactions.

Property Value
Molecular FormulaC7H8ClN2O3S
Molecular Weight225.67 g/mol
CAS Number98280-42-3
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, contributing to their anti-inflammatory and anticancer effects. The sulfonamide group likely plays a crucial role in this inhibitory action.
  • Cellular Interactions : The compound may interact with cellular receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, affecting signaling pathways involved in cell proliferation and apoptosis .
  • Biochemical Pathways : It is suggested that this compound could influence pathways related to inflammation and cancer progression, although specific pathways remain to be elucidated.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in human hepatocellular carcinoma (HCC) cells. The IC50 values for these compounds ranged from 4.011 μM to 10.908 μM, indicating effective dose-dependent cytotoxicity .
  • A xenograft model showed that these compounds could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents against liver cancer .

Antimicrobial Activity

Research has also explored the antimicrobial effects of sulfonamide derivatives:

  • Compounds structurally related to this compound exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings support the hypothesis that the compound may possess broad-spectrum antimicrobial properties .

Case Study 1: Hepatocellular Carcinoma

A study investigated the effects of a related compound on HCC cells using flow cytometry and transmission electron microscopy. The results indicated that treatment led to significant apoptosis in these cells, with molecular docking studies revealing fumarate hydratase as a potential target for action .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various sulfonamide derivatives, including those similar to our compound. The antibacterial efficacy was tested against multiple bacterial strains, showing promising results particularly against gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves sulfonation and subsequent chlorination. For example, chlorination of 4-methoxybenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions yields the sulfonyl chloride intermediate. Introducing the sulfamoyl group may require selective amidation using ammonia or a sulfonamide precursor under controlled pH and temperature .
  • Purity Optimization : Recrystallization from non-polar solvents (e.g., dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradient) can achieve >95% purity. Assay validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to monitor byproducts like unreacted sulfonic acid .

Q. How should researchers safely handle and store this compound given its reactivity?

  • Safety Protocols : The compound is moisture-sensitive and corrosive. Use inert atmospheres (argon/nitrogen) during reactions and store in amber glass bottles at 2–8°C. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl chloride at δ 7.5–8.0 ppm aromatic region) .
  • FT-IR : Key peaks include S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.98 for C₇H₇ClNO₄S₂) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of sulfamoyl group introduction?

  • Mechanistic Insights : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position due to better stabilization of intermediates. Catalytic bases like pyridine or triethylamine mitigate HCl byproduct inhibition, improving yields .
  • Case Study : In a comparative study, using DMF at 60°C with 1.2 eq. of sulfamoyl chloride achieved 82% regioselectivity vs. 58% in THF .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?

  • Troubleshooting Framework :

  • Byproduct Analysis : Use LC-MS to detect hydrolysis products (e.g., sulfonic acids) from residual moisture.
  • Kinetic Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonamide formation with amines .
    • Data Reconciliation : Discrepancies often arise from varying solvent purity (anhydrous vs. technical grade) or inconsistent stoichiometry. Systematic DOE (Design of Experiments) is recommended .

Q. How can computational modeling predict the electrophilic reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

  • In Silico Tools : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the methoxy and sulfamoyl groups. Fukui indices identify the sulfonyl chloride as the most electrophilic site (ƒ⁺ > 0.3) .
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants for reactions with anilines) .

Properties

IUPAC Name

4-methoxy-3-sulfamoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZWIJTQFZQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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